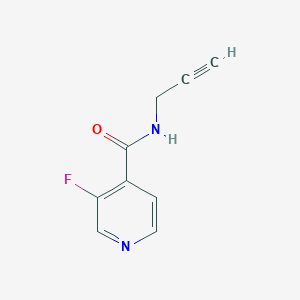
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide is a fluorinated organic compound with the molecular formula C9H7FN2O. It is characterized by the presence of a fluorine atom, a prop-2-yn-1-yl group, and an isonicotinamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide typically involves the reaction of isonicotinic acid with propargylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The prop-2-yn-1-yl group contributes to the compound’s reactivity and ability to form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-N-(prop-2-yn-1-yl)benzamide
- 3-Fluoro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide
- 3-Fluoro-N-(prop-2-yn-1-yl)nicotinamide
Uniqueness
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide is unique due to its specific combination of a fluorine atom, a prop-2-yn-1-yl group, and an isonicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1437485-26-1 |
|---|---|
Molekularformel |
C9H7FN2O |
Molekulargewicht |
178.16 g/mol |
IUPAC-Name |
3-fluoro-N-prop-2-ynylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H7FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h1,3,5-6H,4H2,(H,12,13) |
InChI-Schlüssel |
UPVCMOJJZZVENG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC(=O)C1=C(C=NC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


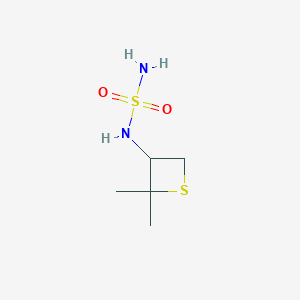
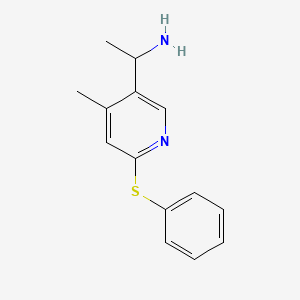
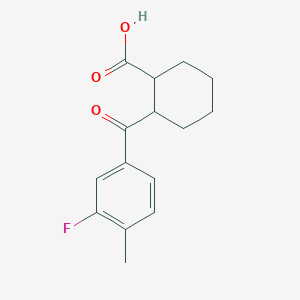
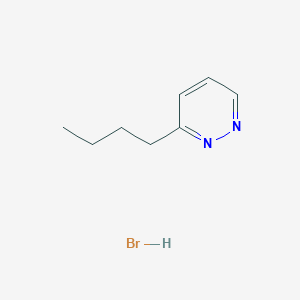
![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)
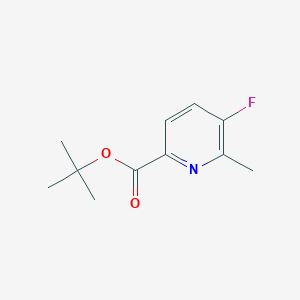
![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)
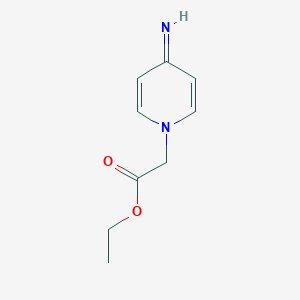
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
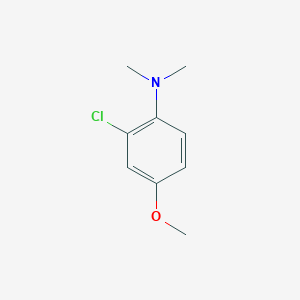
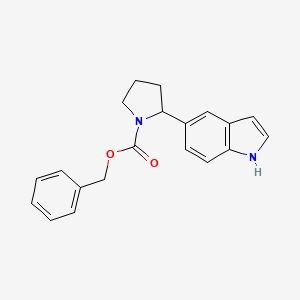
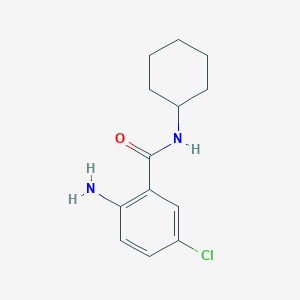
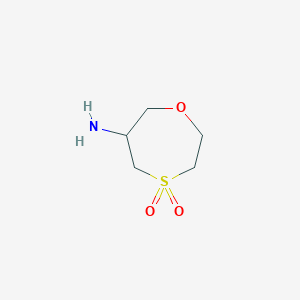
![(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006625.png)
